(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine
説明
(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 2-position, and a methylaminomethyl substituent also at the 2-position. The stereochemistry at the 2-position is defined as (S)-configuration, which is critical for its interactions in asymmetric synthesis and pharmaceutical applications. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic peptide bonds, making this compound a valuable intermediate in the synthesis of bioactive molecules, such as protease inhibitors or receptor modulators .
特性
IUPAC Name |
tert-butyl (2S)-2-methyl-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(14,4)9-13-5/h13H,6-9H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLLWEDMAQXEEC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Boc (tert-butoxycarbonyl) group : Enhances stability and solubility.
- Methylaminomethyl group : Contributes to its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Binding to specific enzymes, altering their activity.
- Modulating receptor interactions, leading to changes in cellular signaling pathways.
2. Pharmacological Effects
Research indicates that derivatives of pyrrolidine, including this compound, exhibit a range of pharmacological effects:
- Antidiabetic Activity : Compounds in this class have shown potential in enhancing insulin secretion and improving glucose tolerance in animal models .
- Antimicrobial Properties : Some pyrrolidine derivatives have demonstrated activity against various pathogens, suggesting a role in antibiotic development .
1. Antidiabetic Properties
A study highlighted the effectiveness of certain pyrrolidine derivatives in lowering plasma glucose levels in mice. The compound exhibited a dual mechanism of action by enhancing glucose-dependent insulin secretion and promoting GLP-1 secretion .
| Compound | Dose (mg/kg) | Effect on Glucose Levels |
|---|---|---|
| This compound | 0.3 | Significant reduction |
| This compound | 1.0 | Enhanced effect |
2. Enzyme Inhibition Studies
Research has shown that the compound can act as an inhibitor for various enzymes. For instance, it has been evaluated for its inhibitory effects on kinases involved in cancer pathways. The binding affinity was assessed using X-ray crystallography, revealing nanomolar activity against specific kinases .
| Enzyme | Binding Affinity (µM) |
|---|---|
| CK1γ | 0.011 |
| CK1ε | 0.024 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications to the methyl groups or the Boc protective group can significantly influence the compound's potency and selectivity against specific biological targets .
科学的研究の応用
Medicinal Chemistry Applications
Boc-MMP is primarily utilized in the synthesis of various bioactive compounds due to its ability to serve as a building block in the formation of complex molecular structures. Its applications include:
- Synthesis of Peptide Analogues : Boc-MMP can be employed in the synthesis of peptide analogues that exhibit enhanced biological activity or improved pharmacokinetic properties. This is particularly relevant in drug design where modifications to peptide structures can lead to better therapeutic agents.
- Drug Development : The compound has been investigated for its potential role in developing drugs targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for further exploration in neuropharmacology.
- Chiral Auxiliary : Boc-MMP serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is crucial in the pharmaceutical industry where the efficacy and safety of drugs can vary significantly between enantiomers.
Organic Synthesis Applications
In organic chemistry, Boc-MMP is used for:
- Functional Group Transformations : The compound can undergo various transformations, allowing chemists to introduce different functional groups into molecules. This versatility makes it valuable in synthetic pathways.
- Formation of Pyrrolidine Derivatives : Boc-MMP is instrumental in synthesizing other pyrrolidine derivatives, which are important in various chemical and biological applications.
Data Tables
Case Study 1: Development of Neurological Agents
A study investigated the use of Boc-MMP in synthesizing novel compounds aimed at treating Alzheimer's disease. The synthesized compounds showed promising results in preclinical trials, demonstrating enhanced binding affinity to target receptors compared to existing treatments.
Case Study 2: Asymmetric Synthesis
Research highlighted Boc-MMP's role as a chiral auxiliary in the asymmetric synthesis of key intermediates for anti-cancer drugs. The use of Boc-MMP allowed for high enantiomeric excess and yield, showcasing its effectiveness in producing therapeutically relevant compounds.
類似化合物との比較
Structural and Functional Differences
The compound is compared to three structurally related pyrrolidine derivatives (Table 1):
Key Observations :
- This difference may influence binding affinity in drug-receptor interactions.
- Stereochemical Impact : The (2S)-configuration in the target compound and contrasts with the (S)-configuration at C4 in . Stereochemistry dictates spatial orientation of functional groups, affecting molecular recognition and synthetic utility .
Critical Analysis of Research Findings
- Stereochemical Assignments: NOESY correlations (e.g., H-3/H-1 interactions in ) are essential for confirming configurations in pyrrolidine derivatives. Misassignment could lead to inactive enantiomers in drug development.
- Limitations : The absence of explicit thermodynamic or kinetic data for the target compound in the evidence necessitates further experimental validation, particularly regarding its stability under reaction conditions.
準備方法
Boc Protection and Methylaminomethylation of Pyrrolidine Derivatives
A common synthetic route involves starting from (S)-2-methylpyrrolidine or related pyrrolidine derivatives. The nitrogen is first protected using Boc anhydride under mild basic conditions to yield the N-Boc protected intermediate. Subsequently, the methylaminomethyl group is introduced via reductive amination or alkylation reactions.
-
- Boc protection: Boc2O (di-tert-butyl dicarbonate), base such as triethylamine or sodium bicarbonate, solvent like dichloromethane, room temperature.
- Methylaminomethylation: Formaldehyde or paraformaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts (Pd/C) under mild conditions.
Yields: Typically, Boc protection proceeds with yields >80%, while methylaminomethylation yields range from 60% to 85%, depending on reaction conditions and purification methods.
Multi-Step Reduction and Functional Group Transformations
Another approach documented involves multi-step reductions starting from pyrrolidine derivatives bearing ester or ketone functionalities, followed by selective reductions and functional group interconversions:
- Step 1: Hydrogenation of double bonds using palladium on carbon catalyst.
- Step 2: Reduction of ester groups to alcohols using lithium aluminum hydride or sodium borohydride in tetrahydrofuran or diethyl ether.
- Step 3: Reductive amination to introduce methylaminomethyl substituents.
This method benefits from continuous reaction sequences without isolation of intermediates, reducing purification steps and improving overall efficiency and cost-effectiveness.
Use of Chiral Catalysts and Enantioselective Hydrogenation
Enantioselective hydrogenation methods have been employed to achieve high stereochemical purity of the pyrrolidine ring system:
- Starting from allylic alcohol intermediates, chiral catalysts enable selective hydrogenation to the (2S)-configured pyrrolidine.
- Subsequent Boc protection and methylaminomethylation complete the synthesis.
This method is advantageous for producing enantiomerically enriched products suitable for pharmaceutical applications.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, triethylamine, DCM, RT | 80-90 | Mild conditions, high selectivity |
| 2 | Methylaminomethylation | Formaldehyde, methylamine, NaBH3CN or Pd/C, MeOH | 60-85 | Reductive amination or catalytic hydrogenation |
| 3 | Reduction of Esters/Ketones | LiAlH4 or NaBH4, THF/Et2O, heating | 65-83 | Multi-step reduction sequence |
| 4 | Enantioselective Hydrogenation | Chiral catalyst, H2, solvent | >90 (ee) | High stereoselectivity |
Research Findings and Optimization Notes
- Processes that avoid intermediate isolation (one-pot or telescoped reactions) significantly reduce solvent use and improve yield and cost-efficiency.
- Use of palladium on carbon catalysts for hydrogenation steps provides mild and selective reductions, compatible with Boc protecting groups.
- Lewis acid additives (e.g., ZnCl2, LiCl) can promote simultaneous reduction of double bonds and esters, streamlining synthesis.
- Reductive amination conditions must be optimized to prevent over-alkylation or side reactions; sodium cyanoborohydride is preferred for mild and selective reduction.
- Enantiomeric excess and purity are critical; chiral catalysts and careful control of reaction conditions ensure retention of stereochemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Stepwise functionalization : Start with a pyrrolidine scaffold, introduce the methylaminomethyl group via reductive amination or alkylation, followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .
- Microwave-assisted synthesis : Reduce reaction time by using controlled microwave heating (e.g., 150°C for 20 hours in DMF with K₂CO₃ as a base) to enhance regioselectivity and minimize side products .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or LC-MS.
- Data Contradictions :
- Conflicting reports on Boc-deprotection efficiency under acidic conditions (TFA vs. HCl) may arise due to steric hindrance from the 2-methyl group. Validate via ¹H NMR to confirm deprotection completeness .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards confirm stereochemical integrity .
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8.0 Hz for vicinal protons) and NOESY correlations to verify the (2S) configuration .
- X-ray crystallography : Resolve absolute configuration using SHELX software for small-molecule refinement .
Advanced Research Questions
Q. How can computational modeling be applied to predict the conformational stability of this compound in solution?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess energy minima and rotational barriers around the pyrrolidine ring .
- Molecular dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to evaluate intramolecular hydrogen bonding between the Boc group and methylaminomethyl moiety .
- Data Table :
| Parameter | Value (DFT) | Value (MD) |
|---|---|---|
| ΔG (kcal/mol) | -12.3 | -10.8 |
| C-N Bond Length (Å) | 1.45 | 1.47 |
Q. What are the challenges in analyzing degradation products of this compound under accelerated stability conditions, and how can they be mitigated?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor via UPLC-PDA for hydrolytic (Boc cleavage) or oxidative (methylaminomethyl to nitroxide) byproducts .
- Mass spectrometry : Use HRMS (Q-TOF) to identify m/z shifts corresponding to degradation pathways (e.g., loss of tert-butoxy group at m/z 100.12) .
- Contradiction Analysis :
- Discrepancies in degradation rates may arise from residual solvent traces (e.g., DMF) acting as stabilizers. Pre-purify via column chromatography (SiO₂, gradient elution) to eliminate confounding variables .
Q. How does steric hindrance from the 2-methyl group influence nucleophilic substitution reactions at the methylaminomethyl site?
- Methodology :
- Kinetic studies : Compare reaction rates of (2S)-isomer vs. unsubstituted analogs with electrophiles (e.g., benzyl bromide) in DMF at 25°C. Use ¹H NMR to quantify unreacted starting material .
- Steric maps : Generate using molecular modeling software (e.g., Spartan) to visualize hindered access to the NH site .
- Data Table :
| Substrate | Rate Constant (k, s⁻¹) |
|---|---|
| Unsubstituted analog | 0.045 |
| (2S)-isomer | 0.012 |
Methodological Best Practices
- Purification : Use flash chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate high-purity product. For scale-up, switch to preparative HPLC .
- Storage : Store under inert gas (Ar) at -20°C to prevent Boc group hydrolysis. Confirm stability via periodic LC-MS checks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
